molecular formula C13H10N2O2 B2915057 methyl (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate CAS No. 123770-84-3

methyl (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate

Cat. No. B2915057
CAS RN: 123770-84-3
M. Wt: 226.235
InChI Key: JRKWEDQGUNBTEE-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate, also known as methyl indole-2-carboxylate, is an organic compound belonging to the class of nitriles. It is a colorless, crystalline solid with a melting point of 94-95°C. It is insoluble in water, but soluble in most organic solvents. It is used in a variety of scientific and industrial applications, including organic synthesis, drug development, and biochemical research.

Scientific Research Applications

Synthesis and Transformation

Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a related compound, serves as a versatile synthon for preparing polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more, highlighting its utility in synthetic chemistry for creating complex heterocyclic structures (Pizzioli et al., 1998).

Crystal Packing and Molecular Interactions

Research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate has shown that N⋯π and O⋯π interactions, rather than direct hydrogen bonding, play a significant role in crystal packing. This study provides insights into the non-covalent interactions that can influence the structural organization of molecules in the solid state (Zhang et al., 2011).

Structural Analysis

The preparation and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate demonstrate the compound's enamine tautomerism and the significance of hydrogen bonding in stabilizing its molecular structure. Such analyses contribute to a deeper understanding of the structural behavior of cyanoacrylate derivatives (Johnson et al., 2006).

Radical Addition Reactions

Cyano(ethoxycarbonothioylthio)methyl benzoate has been identified as an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins. This finding opens up new pathways for radical addition reactions, showcasing the compound's potential in synthetic organic chemistry (Bagal et al., 2006).

properties

IUPAC Name

methyl (Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)9(7-14)6-10-8-15-12-5-3-2-4-11(10)12/h2-6,8,15H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKWEDQGUNBTEE-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CNC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CNC2=CC=CC=C21)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123770-84-3
Record name METHYL ALPHA-CYANO-3-INDOLEACRYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.